molecular formula C13H22NO3P B14216866 Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester CAS No. 827320-93-4

Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester

Cat. No.: B14216866
CAS No.: 827320-93-4
M. Wt: 271.29 g/mol
InChI Key: KSHSTHMHRGQQQV-ZDUSSCGKSA-N
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Description

Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is notable for its structural features, which include a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. The compound’s unique structure makes it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethyl ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane for dealkylation, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic acids .

Scientific Research Applications

Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonic acid group can mimic phosphate groups, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonic acid derivatives and esters, such as:

  • Phosphoric acid
  • Methylphosphonic acid
  • Ethylphosphonic acid

Uniqueness

Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester is unique due to its specific structural features, which include the presence of an amino group and a methylphenyl group. These features confer distinct chemical and biological properties, making it valuable for specific applications that other phosphonic acid derivatives may not be suitable for .

Properties

CAS No.

827320-93-4

Molecular Formula

C13H22NO3P

Molecular Weight

271.29 g/mol

IUPAC Name

(1R)-2-diethoxyphosphoryl-1-(4-methylphenyl)ethanamine

InChI

InChI=1S/C13H22NO3P/c1-4-16-18(15,17-5-2)10-13(14)12-8-6-11(3)7-9-12/h6-9,13H,4-5,10,14H2,1-3H3/t13-/m0/s1

InChI Key

KSHSTHMHRGQQQV-ZDUSSCGKSA-N

Isomeric SMILES

CCOP(=O)(C[C@@H](C1=CC=C(C=C1)C)N)OCC

Canonical SMILES

CCOP(=O)(CC(C1=CC=C(C=C1)C)N)OCC

Origin of Product

United States

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